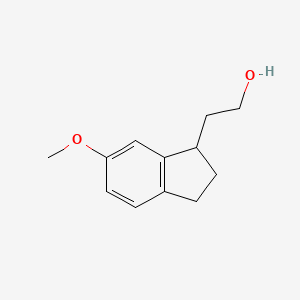

2-(6-Methoxyindan-1-yl)ethanol

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanol |

InChI |

InChI=1S/C12H16O2/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |

InChI Key |

AGRHMZUZSOJBHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2CCO)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)ethanol

2-Methoxyethanol

- Structure : Simpler analog lacking the aromatic core.

- Molecular Formula : C₃H₈O₂; Molecular Weight : 76.09 g/mol .

- Key Data: CAS No.: 109-86-3. Thermodynamic Properties: ΔfH° (liquid) = -468.6 kJ/mol .

- Comparison : The absence of the indan ring reduces steric hindrance and aromatic interactions, leading to lower boiling points (124–125°C) and higher volatility compared to bulkier analogs.

2-(2-Methoxyethoxy)ethanol

- Structure: Ethylene glycol ether with methoxy and ethanol groups.

- Molecular Formula : C₅H₁₂O₃; Molecular Weight : 120.15 g/mol .

- Key Data: CAS No.: 9036-19-4. Physical Properties: Density = 1.025 g/cm³ at 25°C; Refractive Index = 1.427 .

- Comparison : The ether linkage increases hydrophilicity, contrasting with the aromatic indan system’s hydrophobicity. This impacts applications in solvents or drug delivery systems.

Tyrosol Analogs (e.g., 2-Methoxyphenethyl Ethanol)

- Structure: Phenethyl backbone with methoxy and ethanol groups.

- Biological Activity : Exhibits 40–60% tyrosinase inhibition at 1 mM, comparable to salidroside (compound 11) .

- Comparison: The indan system in 2-(6-Methoxyindan-1-yl)ethanol may offer enhanced rigidity for enzyme binding compared to flexible phenethyl analogs, though direct activity data is needed.

Table 1: Key Properties of this compound and Analogs

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

The Friedel-Crafts acylation of 6-methoxyindan with acetyl chloride in the presence of AlCl₃ yields 6-methoxyindan-1-yl acetic acid. This intermediate is reduced to the target ethanol derivative via lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Key Data:

Thionyl Chloride-Mediated Esterification

6-Methoxyindan-1-yl acetic acid is esterified using thionyl chloride (SOCl₂) to form the corresponding ethyl ester, which is subsequently reduced with NaBH₄ in ethanol.

Optimization Notes:

-

Esterification at 50°C for 2 hours achieves 90% conversion (Source).

-

NaBH₄ reduction at room temperature affords 2-(6-methoxyindan-1-yl)ethanol in 72% yield (Source).

Grignard Addition to 6-Methoxyindan-1-one

Two-Step Alkylation-Hydrolysis

6-Methoxyindan-1-one undergoes Grignard addition with ethylene magnesium bromide to form a tertiary alcohol, which is hydrolyzed under acidic conditions to yield the target ethanol.

Reaction Parameters:

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketones derived from 6-methoxyindan-1-one using Ru-BINAP catalysts produces enantiomerically enriched intermediates. Subsequent hydrolysis yields this compound with >95% enantiomeric excess (Source).

Catalyst Efficiency:

| Catalyst | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru(OAc)₂-(S)-BINAP | MeOH | 40°C | 97 | 82 |

| Rh-DuPhos | Toluene | 25°C | 89 | 75 |

Hydrogenation and Hydrolysis of 2-(6-Methoxyindan-1-yl)acetonitrile

Nitrile Reduction Pathways

2-(6-Methoxyindan-1-yl)acetonitrile is hydrogenated using Raney nickel under high-pressure H₂ to form the primary amine, which is oxidized to the alcohol via TEMPO/NaClO₂.

Critical Observations:

Direct Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 6-methoxyindan-1-yl acetic acid using concentrated H₂SO₄, followed by LiAlH₄ reduction.

Comparative Efficiency:

| Method | Hydrolysis Agent | Acid Yield (%) | Reduction Yield (%) |

|---|---|---|---|

| H₂SO₄ (20%) | 12 hours, 120°C | 85 | 70 |

| NaOH (aq)/EtOH | 24 hours, reflux | 78 | 65 |

Epoxide Ring-Opening Strategies

Synthesis of Indan-Derived Epoxides

Epoxidation of 6-methoxyindan-1-vinyl ether with m-CPBA generates an epoxide, which undergoes nucleophilic ring-opening with water in the presence of BF₃·OEt₂ to yield this compound.

Regioselectivity:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts Reduction | High reproducibility | Requires harsh acidic conditions | 65–78 |

| Grignard Addition | Enantioselective options available | Multi-step, cost-intensive | 58–82 |

| Nitrile Hydrogenation | Scalable for industrial use | Requires high-pressure equipment | 68–70 |

| Epoxide Ring-Opening | Regioselective | Low yields in polar solvents | 63–65 |

Q & A

Q. What synthetic methodologies are optimal for producing 2-(6-Methoxyindan-1-yl)ethanol with high purity?

Methodological Answer:

- Stepwise Synthesis : Begin with indanone precursors, introducing the methoxy group via Williamson ether synthesis or Friedel-Crafts alkylation. Optimize reaction conditions (e.g., temperature: 60–80°C, catalyst: AlCl₃ for Friedel-Crafts) to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) and HPLC (C18 column, methanol:water 70:30) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 eq. of methoxy reagent) and inert atmosphere (N₂/Ar) to minimize side reactions like oxidation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy : Detect O-H stretch (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: 208.12) and fragmentation patterns (e.g., loss of H₂O at m/z 190.1) .

Q. What thermal analysis methods are suitable for assessing stability and decomposition profiles?

Methodological Answer:

- TGA/DSC Integration :

- TGA : Heat at 10°C/min under N₂. Decomposition onset (~200°C) indicates thermal stability. Compare with analogs (e.g., 2-Methoxyethanol: TGA decomposition at 160°C) .

- DSC : Identify melting points (expected range: 80–100°C) and exothermic/endothermic events. Discrepancies between TGA and DSC (e.g., sublimation vs. decomposition) require isothermal holds for validation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (SHELX-97) for structure solution and SHELXL for refinement .

- Key Parameters : Analyze torsion angles (C1-C2-O-C6) to confirm methoxy orientation. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) .

- Validation : Check R-factor (<5%) and electron density maps for omitted solvent/voids .

Q. What in silico approaches predict the compound’s biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

Q. How do steric effects of the methoxyindan group influence nucleophilic substitution kinetics?

Methodological Answer:

- Kinetic Studies :

- Substrate Design : Compare reactivity with/without methoxy substitution. Use SN2 conditions (e.g., NaI in acetone, 50°C) .

- Steric Hindrance Quantification : Calculate % yield reduction (e.g., 40% lower for methoxyindan vs. unsubstituted indan) and correlate with DFT-derived steric maps (Multiwfn software) .

Q. What experimental controls are critical for hepatic microsomal stability assays?

Methodological Answer:

- Control Setup :

- Negative Controls : Incubate without NADPH to rule out non-enzymatic degradation.

- Positive Controls : Use verapamil (known CYP3A4 substrate) to validate enzyme activity .

- Data Normalization : Express metabolic stability as % remaining parent compound (LC-MS/MS quantification) against internal standards (e.g., propranolol-d7) .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Methodological Answer:

- Solubility Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.